3-(4-(Trifluoromethoxy)phenyl)azetidine

Description

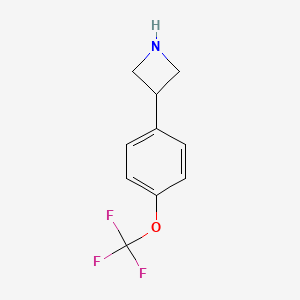

3-(4-(Trifluoromethoxy)phenyl)azetidine (CAS: 1203797-84-5) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-(trifluoromethoxy)phenyl group. The molecular formula is C₁₀H₁₀F₃NO, with a molecular weight of 229.19 g/mol.

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]azetidine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 |

InChI Key |

HJFMIPQDILWZBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations:

- Substituent Position : Para-substituted analogs (e.g., 3-(4-(Trifluoromethyl)phenyl)azetidine) maximize electronic effects, while meta-substituted derivatives (e.g., 3-(3-(Trifluoromethyl)phenyl)azetidine HCl) may alter binding affinity in biological targets .

- Linker Modifications: Compounds like 3-(4-Trifluoromethyl-phenoxymethyl)-azetidine introduce a methylene spacer, increasing molecular weight (231.21 g/mol vs. 229.19 g/mol) and possibly improving membrane permeability .

Physicochemical Properties

- Salt Forms: Hydrochloride salts (e.g., 3-(3-Methylphenoxy)azetidine HCl) enhance solubility but may alter pharmacokinetics compared to free bases .

Preparation Methods

Step 1: Synthesis of 1-Diphenylmethyl-3-(4-(Trifluoromethoxy)phenoxy)azetidine

The initial step involves the reaction of 1-diphenylmethyl-3-hydroxyazetidine with 4-(trifluoromethoxy)phenol under phase-transfer conditions. Key reagents and conditions include:

-

Substrate : 1-Diphenylmethyl-3-hydroxyazetidine hydrochloride

-

Nucleophile : 4-(Trifluoromethoxy)phenol

-

Base : Potassium carbonate (K₂CO₃)

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Solvent : Toluene

-

Temperature : 4–12°C

The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the azetidine intermediate is replaced by the phenoxy group. TBAB facilitates the transfer of the phenolate ion into the organic phase, enhancing reaction efficiency. Experimental data from a representative procedure report a yield of 92% for this step.

Table 1: Reaction Parameters for Intermediate Synthesis

| Parameter | Value/Detail |

|---|---|

| Substrate Quantity | 41.33 g (0.15 mol) |

| Phenol Equivalents | 1.1 eq (0.165 mol) |

| TBAB Loading | 0.1 eq (0.015 mol) |

| Reaction Time | 1 hour |

| Workup | Filtration, toluene washes |

Step 2: Deprotection via Hydrogenolysis

The protected intermediate undergoes hydrogenolysis to remove the benzhydryl group, yielding the free azetidine. Critical considerations include:

-

Catalyst : Palladium on carbon (Pd/C, 5–10% loading)

-

Solvent : Methanol or ethanol

-

Stabilizing Agent : Triethylamine (1–10 wt%)

-

Hydrogen Pressure : 1–3 atm

-

Temperature : Room temperature

The inclusion of triethylamine is paramount to suppress dimerization, a common side reaction in azetidine chemistry. Without stabilization, dimeric byproducts can constitute up to 15% of the product mixture.

Table 2: Hydrogenolysis Optimization Data

| Condition | Outcome |

|---|---|

| Without Triethylamine | 15% dimer formation |

| With Triethylamine | <1% dimer formation |

| Yield | 85–90% |

| Purity Post-Workup | >98% (via HPLC) |

Industrial Production Considerations

Scaling the synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine necessitates modifications to laboratory protocols to address challenges such as heat dissipation, catalyst recovery, and solvent recycling.

Continuous Flow Reactor Design

Transitioning from batch to continuous flow systems enhances reaction control and reproducibility. Key advantages include:

-

Improved Heat Management : Exothermic steps (e.g., hydrogenolysis) are stabilized through precise temperature modulation.

-

Catalyst Recycling : Immobilized Pd/C on ceramic supports allows for reuse across multiple batches, reducing costs.

-

Solvent Recovery : Integrated distillation units enable >95% solvent recovery, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs silica gel chromatography with gradients of hexane and ethyl acetate. Analytical HPLC using C18 columns and acetonitrile/water mobile phases confirms purity levels exceeding 98%.

Spectroscopic Characterization

-

¹H NMR : Azetidine ring protons resonate at δ 3.2–3.8 ppm, while the trifluoromethoxy group appears as a singlet near δ 4.7 ppm.

-

¹³C NMR : The quaternary carbon of the trifluoromethoxy group is observed at δ 120–125 ppm.

Alternative Synthetic Routes

Q & A

Basic: What are the common synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)azetidine?

The synthesis typically involves multi-step processes, including:

- Nitro Reduction : Starting with nitro intermediates (e.g., 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyloxide), reduction using iron powder in acidic conditions to yield amines .

- Cyclization : Formation of the azetidine ring via dehydration or cyclocondensation. For example, phosphorus oxychloride (POCl₃) can promote dehydration of amide intermediates to generate azetidines .

- Functionalization : Introducing the trifluoromethoxy group via nucleophilic substitution or coupling reactions (e.g., using 3-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling) .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the azetidine ring structure and substitution pattern (¹H/¹³C/¹⁹F NMR) .

- HPLC-MS : For purity assessment and mass confirmation, especially given the compound’s potential impurities from trifluoromethoxy group reactions .

- X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar azetidine derivatives (e.g., 3-Ethyl-6-(4-fluorophenyl)-triazolo-thiadiazine) .

Advanced: How can synthetic challenges (e.g., low yields due to ring strain) be addressed?

Strategies to optimize azetidine formation:

- Catalytic Cyclization : Use of transition-metal catalysts (e.g., Pd or Cu) to stabilize intermediates during ring closure .

- Solvent Effects : Refluxing in polar aprotic solvents (e.g., DMF with acetic acid) improves cyclization efficiency, as shown in thiazolidinone syntheses .

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions from the thermally sensitive trifluoromethoxy group .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological considerations:

- Purity Validation : Ensure >95% purity via HPLC (common impurities include unreacted aryl halides or azetidine ring-opened byproducts) .

- Assay Conditions : Replicate studies under standardized conditions (e.g., pH, solvent) to isolate compound-specific effects. For example, oxidation/reduction conditions can dramatically alter reactivity .

- Structural Analog Testing : Compare activity with analogs (e.g., replacing trifluoromethoxy with methoxy or chloro groups) to identify pharmacophore contributions .

Advanced: What computational approaches predict the compound’s reactivity or binding affinity?

- DFT Calculations : Model electronic effects of the trifluoromethoxy group (e.g., electron-withdrawing nature) on azetidine ring stability .

- Molecular Docking : Use PubChem-derived 3D structures (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to predict interactions with biological targets like kinases or GPCRs .

- MD Simulations : Assess conformational flexibility of the azetidine ring in solvated environments to guide drug design .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) and measure activity shifts .

- Bioisosteric Replacement : Replace the azetidine ring with pyrrolidine or piperidine to evaluate ring size impact on target binding .

- Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability (e.g., CYP450 assays) to correlate structural features with ADME properties .

Advanced: What are potential applications in material science?

- Thermal Stability : The trifluoromethoxy group enhances thermal resistance; study via TGA/DSC to assess degradation thresholds .

- Polymer Modification : Incorporate the compound as a monomer to create fluorinated polymers with low dielectric constants .

- Liquid Crystals : Evaluate mesophase behavior by introducing the azetidine moiety into calamitic or discotic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.